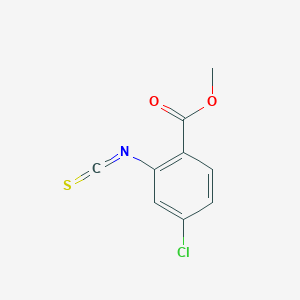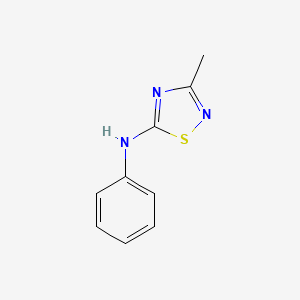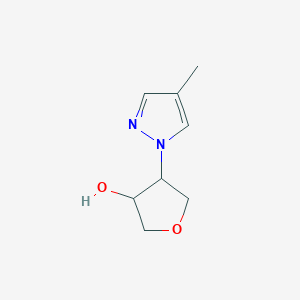![molecular formula C18H17ClN2O3S B6429846 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097865-72-8](/img/structure/B6429846.png)
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Introduction of Substituents: The chloro, methoxy, furan, and thiophene groups are introduced through various substitution reactions, often involving halogenation, methylation, and coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-16-7-6-12(19)10-14(16)21-18(22)20-11-13(15-4-2-8-24-15)17-5-3-9-25-17/h2-10,13H,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMFSMAVXGKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)

![3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one; triethylamine](/img/structure/B6429804.png)
![9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B6429806.png)


![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6429829.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6429838.png)
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6429840.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)
